

Balofloxacin Dihydrate (CAS: 151060-21-8): A Technical Overview

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Compound of Interest

Compound Name: *Balofloxacin dihydrate*

Cat. No.: *B023738*

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Abstract

Balofloxacin is a third-generation fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as some anaerobes.[1][2][3][4] Its dihydrate form, identified by CAS number 151060-21-8, is noted for its oral activity and efficacy in treating a variety of bacterial infections, particularly those of the urinary and respiratory tracts.[5][6] This document provides a comprehensive technical overview of **Balofloxacin dihydrate**, consolidating key data on its physicochemical properties, mechanism of action, pharmacokinetics, and clinical profile. It includes detailed experimental workflows and data presented in a structured format to support research and development activities.

Physicochemical Properties

Balofloxacin is a synthetic fluoroquinolone characterized as a white or off-white crystalline powder.[1][7] It is sparingly soluble in water but soluble in DMSO.[7][8][9] The compound's structure includes a cyclopropyl group and a piperidine moiety, which contribute to its enhanced antibacterial efficacy.[6]

Table 1: Physicochemical Properties of **Balofloxacin Dihydrate**

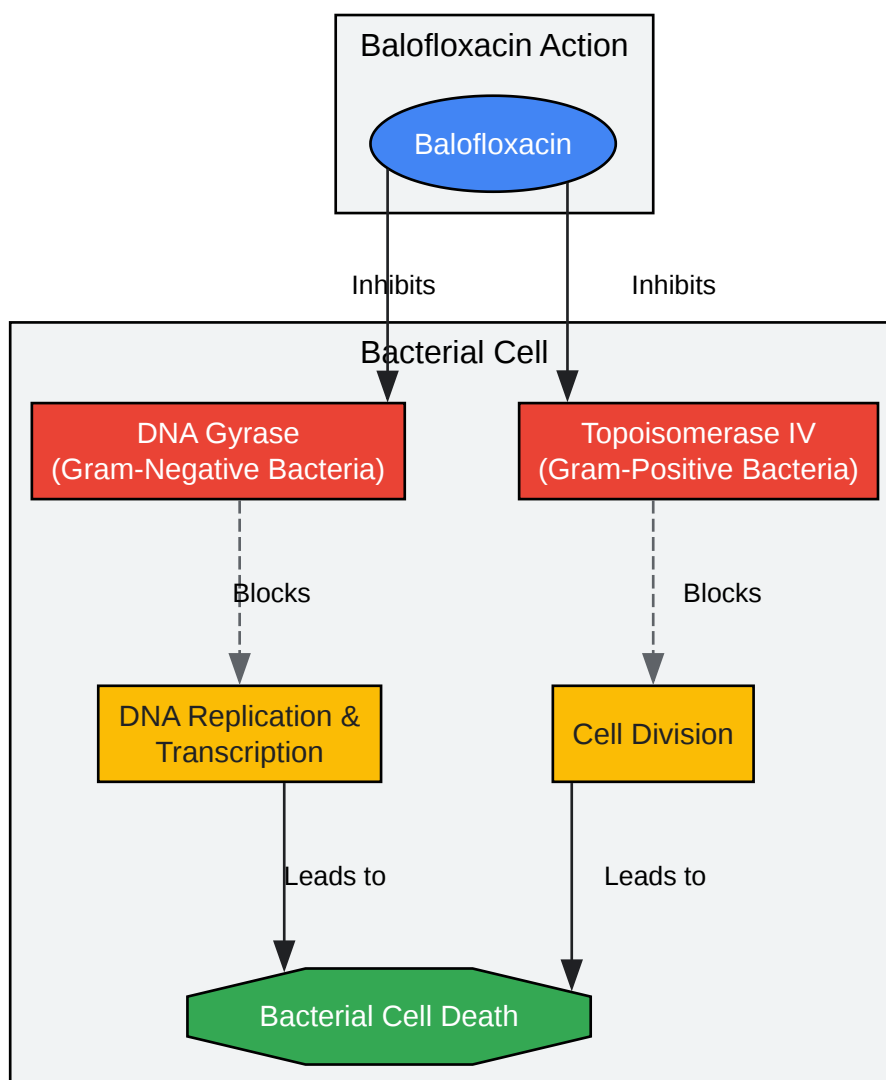
Property	Value	Source(s)
CAS Number	151060-21-8	[9][10]
Molecular Formula	C ₂₀ H ₂₈ FN ₃ O ₆	[9][11]
Molecular Weight	425.45 g/mol	[9][11][12]
IUPAC Name	1-cyclopropyl-6-fluoro-8-methoxy-7-[3-(methylamino)piperidin-1-yl]-4-oxoquinoline-3-carboxylic acid dihydrate	[4][9]
Appearance	White, crystalline powder	[1]
Melting Point	>120°C (decomposition)	[13]
Solubility	Soluble in DMSO; Insoluble in water and ethanol	[8][9]

Mechanism of Action

Like other fluoroquinolones, Balofloxacin exerts its bactericidal effects by inhibiting essential bacterial enzymes involved in DNA replication and repair.[2][14] The primary targets are DNA gyrase (a type II topoisomerase) and topoisomerase IV.[2][14]

- **Inhibition of DNA Gyrase:** In Gram-negative bacteria, the primary target is DNA gyrase. Balofloxacin inhibits this enzyme's ability to introduce negative supercoils into bacterial DNA, which is a critical step for relieving torsional strain during DNA replication and transcription. [2]
- **Inhibition of Topoisomerase IV:** In Gram-positive bacteria, the main target is topoisomerase IV. By inhibiting this enzyme, Balofloxacin prevents the separation of interlinked daughter DNA molecules following replication, thereby halting cell division.[2]

The dual inhibition of these enzymes leads to breaks in the bacterial DNA, cessation of DNA synthesis, and ultimately, bacterial cell death.[2][4][14]



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Fig. 1: Mechanism of action of Balofloxacin.

Pharmacokinetics

Balofloxacin is designed for oral administration and exhibits favorable pharmacokinetic properties, including good absorption and tissue penetration.[2][6] Studies in animal models provide key insights into its absorption, distribution, metabolism, and excretion.

Table 2: Pharmacokinetic Parameters of Balofloxacin in Animal Models

Parameter	Mouse (20 mg/kg)	Rat (20 mg/kg)	Dog (20 mg/kg)	Source(s)
Administration	Oral	Oral	Oral	[15]
Bioavailability	19.03%	87.50%	87.73%	[15]
Elimination Half-life ($t_{1/2}$)	0.92 h (IV)	1.33 h (IV)	6.38 h (IV)	[15]
Urinary Excretion (24h, unchanged)	4.91%	21.77%	22.49%	[15]
Metabolites	Balofloxacin glucuronide, N-desmethyl balofloxacin	Balofloxacin glucuronide, N-desmethyl balofloxacin	Balofloxacin glucuronide, N-desmethyl balofloxacin	[15]

In healthy human volunteers receiving single oral doses, the half-life of Balofloxacin is approximately 7 hours.[1] Maximum serum concentrations are typically reached within one hour of dosing.[1] A significant portion (70-80%) of the drug is excreted via the kidneys, making it particularly effective for urinary tract infections.[1]

Pharmacodynamics & Efficacy

Balofloxacin demonstrates potent activity against a wide range of pathogens. Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC) and, in cellular assays, by cytotoxicity metrics like the 50% cytotoxic concentration (CC50).

Table 3: In Vitro Activity of Balofloxacin

Parameter	Organism/Cell Line	Value	Source(s)
MIC	S. aureus ATCC 25923	0.125 µg/mL	[3]
CC50	Vero (African green monkey kidney) cells	317 µM (after 72h)	[3]

The drug is effective against Gram-positive bacteria, including Methicillin-resistant *Staphylococcus aureus* (MRSA) and *Streptococcus pneumoniae*, and Gram-negative bacteria. [1][16][17] It also shows activity against clinically challenging anaerobic bacteria such as *B. fragilis* and *C. difficile*. [1][7]

Safety and Toxicology

Balofloxacin is generally well-tolerated, with most side effects being mild and transient. [4] However, as a member of the fluoroquinolone class, it carries warnings for more severe adverse reactions.

Table 4: Common and Serious Adverse Effects of Balofloxacin

Category	Adverse Effects	Source(s)
Common	Nausea, headache, dizziness, diarrhea, stomach pain, insomnia, abnormal liver function tests.	[4][16]
Serious (Class Effect)	Tendinitis and tendon rupture (risk increases with age), worsening of myasthenia gravis, phototoxicity/photosensitivity.	[16][18]

Contraindications: Balofloxacin is contraindicated in patients with a known hypersensitivity to quinolones, in pregnant or nursing women, and in children. [1] Caution is advised for patients with severe renal failure or a history of seizure disorders. [1]

Experimental Protocols

The evaluation of a novel antibiotic like Balofloxacin follows a standardized workflow from initial screening to preclinical in vivo studies.

In Vitro Susceptibility Testing (MIC Determination)

Objective: To determine the minimum concentration of Balofloxacin required to inhibit the visible growth of a specific bacterial strain.

Methodology (Broth Microdilution):

- **Preparation:** A two-fold serial dilution of Balofloxacin is prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.
- **Inoculation:** Each well is inoculated with a standardized bacterial suspension (e.g., 5×10^5 CFU/mL). Positive (no drug) and negative (no bacteria) controls are included.
- **Incubation:** The plate is incubated at 35-37°C for 18-24 hours under appropriate atmospheric conditions.
- **Analysis:** The MIC is determined as the lowest concentration of Balofloxacin at which there is no visible bacterial growth.

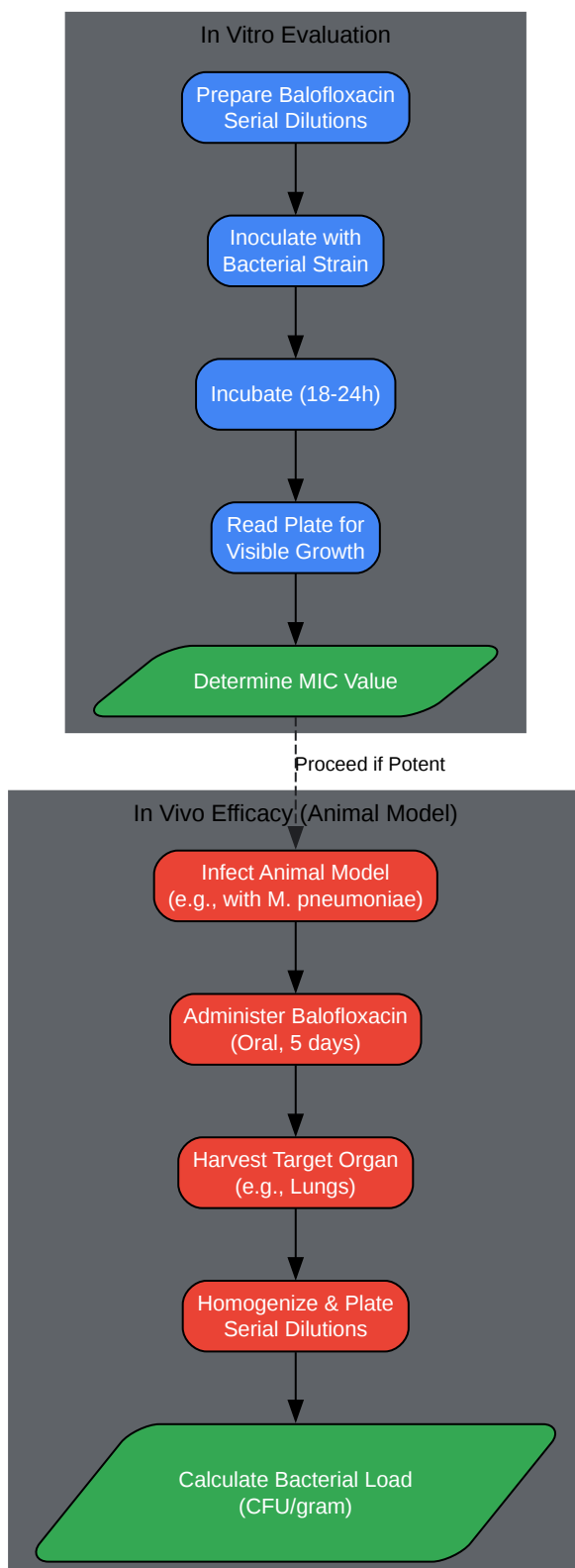
In Vivo Efficacy Study (Murine Infection Model)

Objective: To evaluate the therapeutic efficacy of Balofloxacin in treating a systemic or localized bacterial infection in an animal model.

Methodology (e.g., Hamster Lung Infection Model):

- **Acclimatization:** Animals (e.g., hamsters) are acclimatized for a minimum of 7 days.
- **Infection:** Animals are infected intranasally with a pathogenic bacterial strain (e.g., *M. pneumoniae*).
- **Treatment:** At a specified time post-infection (e.g., 24 hours), treatment is initiated. Balofloxacin is administered orally (p.o.) at various dosages (e.g., 200 mg/kg/day) for a defined period (e.g., 5 days).^[3] A vehicle control group receives the formulation buffer.
- **Endpoint Analysis:** 24 hours after the final dose, animals are euthanized. Lungs are aseptically harvested, homogenized, and serially diluted.
- **Quantification:** Dilutions are plated on appropriate agar to determine the number of viable bacteria (CFU/g of tissue). Efficacy is measured by the reduction in bacterial load compared

to the control group.



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Fig. 2: General experimental workflow for antibiotic evaluation.

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